molecular formula C20H32N2O2 B5025989 2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5025989
M. Wt: 332.5 g/mol
InChI Key: NCEXPFONTQIDNO-UHFFFAOYSA-N
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Description

2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, a piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the phenoxy intermediate, followed by the introduction of the piperidine ring and finally the formation of the propanamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(propan-2-yl)phenoxy]methyl dihydrogen phosphate
  • 1-[2,6-di(propan-2-yl)phenoxy]methyl dihydrogen phosphate
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-14(2)18-8-6-7-9-19(18)24-16(5)20(23)21-17-10-12-22(13-11-17)15(3)4/h6-9,14-17H,10-13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXPFONTQIDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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